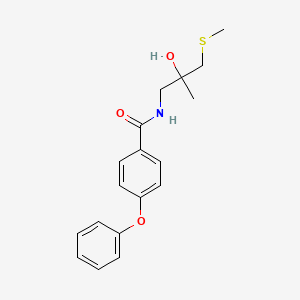

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. This compound has gained significant attention in the scientific community due to its potential applications in various research areas.

Applications De Recherche Scientifique

Environmental Detection and Effects

Presence in Human and Environmental Samples : Parabens, chemically related to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide, have been widely detected in human milk samples, indicating exposure from consumer products. A study developed a sensitive method to measure concentrations of parabens and other environmental phenols in human milk, showing that these compounds are prevalent in such biological matrices (Ye et al., 2008). This highlights the importance of monitoring human exposure to these compounds.

Fate in Aquatic Environments : Research on parabens' occurrence, fate, and behavior in aquatic environments reveals their persistent low-level presence in wastewater effluents and surface waters. Despite being considered biodegradable, their ubiquity is attributed to the continuous input from consumer product usage. The study emphasizes the need for further research on the toxicity of chlorinated paraben by-products found in water bodies (Haman et al., 2015).

Biological Implications and Activities

Antimicrobial Properties : Phenolic compounds, including parabens, have been used for over a century as antiseptics to control microbial growth. Their application has expanded to food preservation, reflecting their broad-spectrum antimicrobial efficacy against various bacteria, fungi, and viruses. This review discusses their mechanism of action and spectrum of antimicrobial activity, providing a comprehensive understanding of their use in food safety and preservation (Davidson & Brandén, 1981).

Metabolic Processing and Stability : Studies on the metabolic conversion of N,N-dimethylbenzamides shed light on the formation of N-hydroxymethyl derivatives, including compounds structurally similar to N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide. These findings contribute to our understanding of the metabolic pathways and stability of such compounds, which is crucial for assessing their safety and environmental impact (Ross et al., 1983).

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-18(21,13-23-2)12-19-17(20)14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPPQFQQMCCTAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2)(CSC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)

![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)